Z-Gly-Gly-Arg-AMC acetate

Enzyme Kinetics Thrombin Generation Fluorogenic Substrate

Variability in fluorogenic substrate performance compromises thrombin generation assay reproducibility. Z-Gly-Gly-Arg-AMC acetate (CAS 2070009-61-7) is the reference CAT substrate, ensuring standardized ETP quantification across multi-center trials. • Well-characterized FXa cross-reactivity (80-120%) enables accurate signal deconvolution in PRP. • Higher Km (168 μM) minimizes substrate depletion in continuous inhibitor screening assays.

Molecular Formula C30H37N7O9
Molecular Weight 639.7 g/mol
Cat. No. B8068978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Arg-AMC acetate
Molecular FormulaC30H37N7O9
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O
InChIInChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1
InChIKeyAVVGJZBMODPHEX-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Arg-AMC Acetate Overview


Z-Gly-Gly-Arg-AMC acetate (CAS: 2070009-61-7) is a synthetic peptide-based fluorogenic substrate designed to detect and quantify thrombin activity in vitro. It is specifically formulated for use in thrombin generation assays (TGA) in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) . Its core mechanism involves the specific cleavage of the Arg-AMC bond by the serine protease thrombin, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be quantitatively measured at an excitation wavelength of 360-390 nm and an emission wavelength of 440-480 nm .

Z-Gly-Gly-Arg-AMC Acetate: Substitution Risks


The selection of a fluorogenic substrate for thrombin generation assays is not interchangeable; it is a critical determinant of assay sensitivity, specificity, and the resulting quantitative metrics. Substrates differ significantly in their kinetic parameters (Km and kcat), which directly affect the assay's dynamic range and its ability to accurately reflect endogenous thrombin potential (ETP). Furthermore, the specificity of different substrates for thrombin over other coagulation proteases like Factor Xa (FXa) can vary, potentially leading to cross-reactivity and inaccurate thrombin quantification [1]. For example, while Z-Gly-Gly-Arg-AMC acetate demonstrates certain cross-reactivity, it is a known and characterized variable, unlike other substrates where such parameters may be undefined. As the established reference substrate for the Calibrated Automated Thrombogram (CAT), its use is essential for ensuring data consistency and comparability across different studies and laboratories [2].

Z-Gly-Gly-Arg-AMC Acetate: Performance Evidence


Km Comparison: Z-Gly-Gly-Arg-AMC vs. Boc-VPR-AMC

Z-Gly-Gly-Arg-AMC exhibits distinct kinetic properties compared to the widely used alternative, Boc-Val-Pro-Arg-AMC. The Km value for Z-Gly-Gly-Arg-AMC with thrombin is reported to be 168 μM, indicating its binding affinity . In contrast, Boc-Val-Pro-Arg-AMC demonstrates a significantly lower Km, reported between 18-21 μM across multiple studies, suggesting a higher affinity for thrombin . This difference in affinity is crucial for assay design and interpretation.

Enzyme Kinetics Thrombin Generation Fluorogenic Substrate

Factor Xa Cross-Reactivity Profile

In a systematic evaluation of commercially available thrombin substrates, Z-Gly-Gly-Arg-AMC (ZGGR-AMC) was found to be cleaved by Factor Xa (FXa) at a rate of 80-120% relative to its cleavage by thrombin (FIIa) [1]. This cross-reactivity is comparable to that of other substrates, such as H-D-CHA-AR-AMC and the chromogenic substrate H-β-AGR-pNA, which showed similar levels of FXa cleavage (80-120%). In contrast, the chromogenic substrate S-2338 was shown to be more specific to thrombin, with only a small amount of activity detected with FXa (6%) [1].

Enzyme Specificity Coagulation Factors Assay Interference

CAT Reference Standard

Z-Gly-Gly-Arg-AMC is the established reference substrate for the Calibrated Automated Thrombogram (CAT), the most widely used method for quantifying endogenous thrombin potential (ETP) in clinical and research laboratories [1]. It is specifically employed in the CAT method developed by Hemker et al. for determining hyper- and hypocoagulability . Its use as the reference substrate allows for inter-laboratory comparison and standardization of thrombin generation measurements.

Thrombin Generation Standardization Coagulation Assays

Fluorescence Optimization for Plasma Assays

The fluorescence properties of Z-Gly-Gly-Arg-AMC and its cleaved product (AMC) have been carefully characterized to minimize interference in plasma-based assays. The uncleaved substrate ZGGR-AMC produces a low fluorescence signal with a maximum at Ex/Em 300 nm/390 nm [1]. Critically, interference of substrate fluorescence with that of free AMC is abrogated at emission wavelengths above 430 nm, allowing for a clean measurement of thrombin activity [1]. The peak fluorescence of free AMC is measured at Ex/Em 360 nm/440 nm, and studies show that while calibrated thrombin peak heights were higher at Ex/Em 340/440 nm and 360/460 nm, the overall difference between these wavelength pairs was less than 20% [1].

Fluorescence Spectroscopy Assay Development Signal-to-Noise Ratio

Z-Gly-Gly-Arg-AMC Acetate: Key Applications


Multi-Center Trial Standardization

As the designated reference substrate for the Calibrated Automated Thrombogram (CAT), Z-Gly-Gly-Arg-AMC acetate is essential for multi-center clinical trials investigating coagulation disorders. Its use ensures that thrombin generation parameters, such as endogenous thrombin potential (ETP), are comparable across different laboratories and instruments [1]. This standardization is critical for the robust meta-analysis of clinical data and the validation of new anticoagulant therapies.

Platelet-Dependent Coagulation Studies

The defined, albeit partial, cross-reactivity of Z-Gly-Gly-Arg-AMC with Factor Xa (80-120% relative to thrombin) is a well-characterized property [1]. This knowledge allows researchers studying complex coagulation pathways in platelet-rich plasma (PRP) to correctly interpret fluorescence signals, differentiating between the contributions of thrombin and FXa to the overall activity, as demonstrated in studies on antiplatelet agents [2].

High-Throughput Thrombin Inhibitor Screening

The established use of Z-Gly-Gly-Arg-AMC acetate in a 96-well format enables rapid identification and potency ranking of direct thrombin inhibitors [1]. Its higher Km (168 μM) compared to other substrates like Boc-Val-Pro-Arg-AMC is advantageous in continuous assays, as it mitigates substrate depletion, allowing for more accurate determination of inhibitor potency over extended reaction times.

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